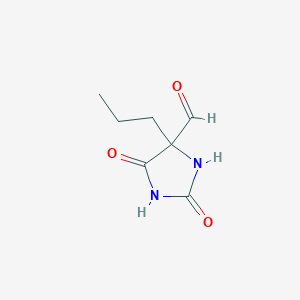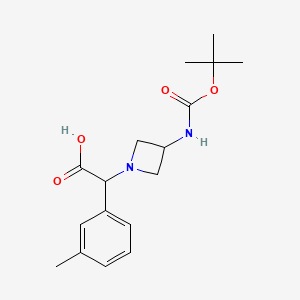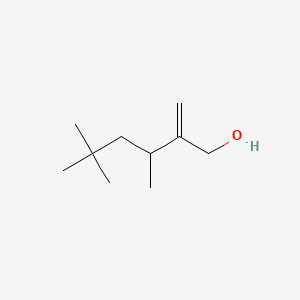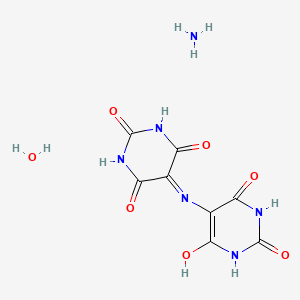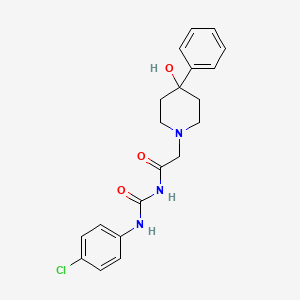
Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a urea moiety, a p-chlorophenyl group, and a 4-hydroxy-4-phenylpiperidinoacetyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- typically involves multiple steps, starting with the preparation of the p-chlorophenyl isocyanate. This intermediate is then reacted with 4-hydroxy-4-phenylpiperidine in the presence of a suitable catalyst to form the desired compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- exerts its effects is largely dependent on its interaction with molecular targets. The p-chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Urea, 3-(p-chlorophenyl)-1-(acetyl)-: Lacks the 4-hydroxy-4-phenylpiperidino group, resulting in different chemical and biological properties.
Urea, 3-(p-chlorophenyl)-1-((4-methoxy-4-phenylpiperidino)acetyl)-: Contains a methoxy group instead of a hydroxy group, which can alter its reactivity and interactions with biological targets.
Uniqueness
The presence of the 4-hydroxy-4-phenylpiperidinoacetyl group in Urea, 3-(p-chlorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)- imparts unique chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
70166-95-9 |
|---|---|
Molecular Formula |
C20H22ClN3O3 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)carbamoyl]-2-(4-hydroxy-4-phenylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-6-8-17(9-7-16)22-19(26)23-18(25)14-24-12-10-20(27,11-13-24)15-4-2-1-3-5-15/h1-9,27H,10-14H2,(H2,22,23,25,26) |
InChI Key |
TXCMSSWMUKUNBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CC(=O)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


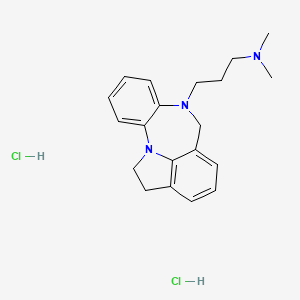

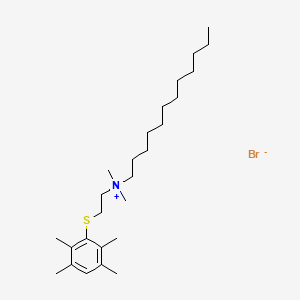
![1-[(2R,3R)-2,3-dimethylcyclopropyl]ethanone](/img/structure/B13802093.png)
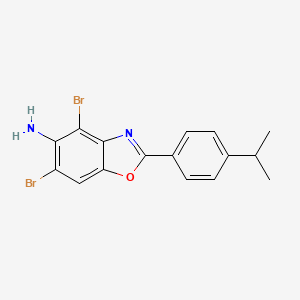

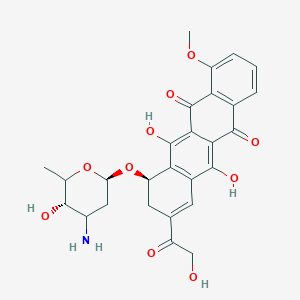
![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
